6-Oxa-8-azaspiro[3.5]nonane-2,7-dione
Description
Properties
IUPAC Name |
6-oxa-8-azaspiro[3.5]nonane-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-1-7(2-5)3-8-6(10)11-4-7/h1-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUVXBSGEJDGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CNC(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The precursor 3-((benzylamino)methyl)oxetane-3-ol (compound 1) reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) to form an intermediate acylated derivative (compound 2). This step typically employs dichloromethane or acetonitrile as the solvent at temperatures below 10°C to suppress side reactions.
Key parameters:
Cyclization and Ring Formation
The intermediate undergoes intramolecular cyclization under inert conditions using strong bases such as sodium hydride (NaH) or hexamethyldisilazide (HMDS). This step forms the spirocyclic framework (compound 3).
Optimization insights:
Reduction and Oxidation to Dione
Subsequent reduction of compound 3 with lithium aluminum hydride (LiAlH4) generates a secondary amine intermediate (compound 4), which is oxidized to the dione structure. Catalytic hydrogenation removes protecting groups (e.g., benzyl), followed by oxalic acid treatment to stabilize the final product.
Critical conditions for oxidation:
- Oxidizing agent: Oxygen or peroxides under controlled pH.
- Solvent: Acetic acid facilitates proton transfer during hydrogenation.
Industrial-Scale Adaptations
Solvent and Catalyst Selection
Industrial protocols prioritize cost-effectiveness and safety:
Yield Optimization Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 16–24 hours | 8–12 hours |
| Temperature Control | 0–25°C | 10–30°C |
| Purity | 95–98% | >99% |
Table 1: Scalability adjustments for high-throughput production.
Analytical and Characterization Data
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity with a retention time of 6.8 minutes.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
6-Oxa-8-azaspiro[3.5]nonane-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of N-alkylated spirocyclic compounds.
Scientific Research Applications
6-Oxa-8-azaspiro[3.5]nonane-2,7-dione has several applications in scientific research:
Medicinal Chemistry: It is explored as a scaffold for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic compounds.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Oxa-8-azaspiro[3.5]nonane-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Spirocyclic Diones
- Spiro[3.5]nonane-6,8-dione: This compound, differing in dione positions (6,8 vs. 2,7), is a pharmaceutical intermediate used in synthesizing active ingredients. Its synthesis is challenging due to ring strain and reactivity, but optimized methods have improved yields .
- 1,6-Diazaspiro[4.4]nonane-2,7-dione: A spirodilactam with nitrogen atoms at positions 1 and 4. Sulfonamide-substituted derivatives of this compound are used in high-performance polymers with elevated glass transition temperatures, highlighting its utility in material science .
- 1,3-Diazaspiro[4.4]nonane-2,4-dione: Features a different spiro framework ([4.4]nonane) and nitrogen placement.
Key Structural Differences :
Bicyclic Diones
- 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: A bicyclic (non-spiro) dione with methoxy substituents. It exhibits strong binding affinity to fungal enzymes (e.g., Cellobiose dehydrogenase, −5.19 kcal/mol) and anti-inflammatory proteins (e.g., IL-1β, −8.56 kcal/mol), making it a candidate for antifungal and anti-inflammatory therapies .
- Benzimidazole-4,7-diones: These bicyclic compounds, such as derivatives 5a–c and 6c, show hypoxia-selective anticancer activity. For example, compound 6b has a hypoxia/normoxia cytotoxic coefficient comparable to tirapazamine, a clinical reference compound .
Functional Comparison :
- This compound: Primarily a synthetic building block; bioactivity data are sparse.
- 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: Demonstrated dual antifungal and anti-inflammatory effects .
- Benzimidazole-4,7-diones : Hypoxia-activated prodrugs with potent antiproliferative effects on tumor cells .
Biological Activity
6-Oxa-8-azaspiro[3.5]nonane-2,7-dione is a novel compound belonging to the spirocyclic class of organic molecules. Its unique structure, characterized by the presence of both nitrogen and oxygen in a bicyclic framework, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Structural Information
- Molecular Formula : CHN O
- Molecular Weight : 155.15 g/mol
- SMILES Notation : C1C(=O)CC12CNC(=O)OC2
- InChIKey : OGUVXBSGEJDGFV-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors and enzymes involved in critical metabolic pathways.
Target Interactions
- Enzyme Inhibition :
- Compounds within the azaspiro family have shown potential as inhibitors of fatty acid amide hydrolase (FAAH), which plays a significant role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and inflammation .
- Receptor Modulation :
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Research indicates that spirocyclic compounds may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Neuroprotective Effects : The ability to modulate neurotransmitter systems positions this compound as a candidate for neuroprotective applications, particularly in neurodegenerative diseases .
Case Studies
- Cancer Cell Line Studies :
- Diabetes Models :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 7-Azaspiro[3.5]nonane-6,8-dione | Bicyclic | Inhibits FAAH |
| 2-Oxa-6-azaspiro[3.3]heptane | Spirocyclic | Known for stability and reactivity |
| 1-Oxa-8-azaspiro[4.5]decane | Spirocyclic | Exhibits similar inhibitory activity against enzymes |
| 7-Oxa-2-azaspiro[3.5]nonane | Spirocyclic | Functionalized derivatives used in drug design |
Q & A
Q. What are the most reliable synthetic routes for 6-Oxa-8-azaspiro[3.5]nonane-2,7-dione, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via cyclization reactions using precursors containing both nitrogen and oxygen heteroatoms. Key steps include:
- Precursor Preparation : Reacting chloroacetyl chloride with a nitrogen-containing intermediate in a polar aprotic solvent (e.g., DMF) under basic conditions .
- Cyclization : Optimizing temperature (60–80°C) and reaction time (12–24 hrs) to minimize byproducts.
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structural characterization of this compound performed to confirm its spirocyclic framework?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR : H and C NMR to identify sp-hybridized carbons and bridgehead protons. Key signals include δ 3.5–4.5 ppm (oxygen/nitrogen-linked CH) and carbonyl carbons at ~170–180 ppm .
- X-ray Diffraction : Single-crystal XRD resolves the spirocyclic geometry, confirming bond angles and torsion strains (e.g., P2/c space group for similar analogs) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 170.1) .
Q. What are the primary applications of this compound in medicinal chemistry?
Methodological Answer: The compound’s spirocyclic structure confers rigidity and bioactivity, making it valuable for:
- Enzyme Inhibition : Acts as a fatty acid amide hydrolase (FAAH) inhibitor, with IC values in the nanomolar range. Assays use fluorogenic substrates (e.g., arachidonoyl thioacetate) .
- Neurological Drug Development : Modulates endocannabinoid pathways in preclinical models of pain and anxiety .
- SAR Studies : Methyl or halogen substitutions at the 6-position enhance binding affinity to FAAH by 2–3-fold .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and guide synthetic optimization of derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the carbonyl group at C7 is reactive toward nucleophilic attack .
- Molecular Docking : Use AutoDock Vina to simulate interactions with FAAH’s catalytic triad (Ser241, Ser217, Gly239). Substituents at C8 improve binding via hydrophobic interactions .
- Retrosynthetic Analysis : Tools like Reaxys and Pistachio databases propose feasible routes (e.g., via lactam intermediates) .
Q. How do structural analogs differ in reactivity and bioactivity, and how can these differences be exploited?
Methodological Answer: Comparative studies reveal:
- Oxygen vs. Nitrogen Positioning : 2-Oxa-7-azaspiro[3.5]nonane shows reduced FAAH inhibition (IC >1 µM) due to altered hydrogen bonding .
- Steric Effects : 6,6-Dimethyl derivatives exhibit lower solubility but higher metabolic stability (t increased by 40% in hepatic microsomes) .
- Spiro Ring Size : 8-Azaspiro[4.5]decane analogs lose rigidity, reducing target selectivity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation includes:
- Standardized Assays : Use recombinant FAAH in standardized buffers (pH 7.4, 37°C) with controls for non-specific hydrolysis .
- Batch Consistency : Compare multiple synthetic batches via LC-MS to rule out impurities (e.g., uncyclized precursors) .
- Cross-Validation : Replicate key findings in orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic activity) .
Q. What methodologies are used to study the compound’s potential in materials science?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis shows decomposition >250°C, suitable for high-temperature polymers .
- Self-Assembly : TEM and SAXS reveal micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM) .
- Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) modifies the spiro core for conductive polymers .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
Methodological Answer: Solubility varies due to:
- Polymorphism : XRD identifies anhydrous vs. hydrate forms, with water content altering solubility by 10–20% .
- pH-Dependent Ionization : The lactam nitrogen (pKa ~3.5) increases solubility in acidic buffers (e.g., 25 mg/mL at pH 2 vs. 5 mg/mL at pH 7) .
- Counterion Effects : Hydrochloride salts (e.g., 7,7-dimethyl derivative) improve aqueous solubility by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
